molecular formula C8H16O4 B14566530 1-Ethoxy-3-[(oxiran-2-yl)methoxy]propan-2-ol CAS No. 61293-47-8

1-Ethoxy-3-[(oxiran-2-yl)methoxy]propan-2-ol

Cat. No.: B14566530
CAS No.: 61293-47-8
M. Wt: 176.21 g/mol
InChI Key: ZLVQXWDHACXJRV-UHFFFAOYSA-N
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Description

1-Ethoxy-3-[(oxiran-2-yl)methoxy]propan-2-ol is an organic compound characterized by the presence of an epoxide group and an ethoxy group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-3-[(oxiran-2-yl)methoxy]propan-2-ol typically involves the reaction of an epoxide with an alcohol under controlled conditions. One common method involves the reaction of glycidol with ethanol in the presence of a base catalyst. The reaction proceeds through the opening of the epoxide ring by the alcohol, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-3-[(oxiran-2-yl)methoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The epoxide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Ethoxy-3-[(oxiran-2-yl)methoxy]propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethoxy-3-[(oxiran-2-yl)methoxy]propan-2-ol involves its interaction with molecular targets through its functional groups. The epoxide group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its applications in organic synthesis and potential biological activity.

Comparison with Similar Compounds

  • 2-({[6-({1-chloro-3-[(oxiran-2-yl)methoxy]propan-2-yl}oxy)hexyl]oxy}methyl)oxirane
  • Bis[4-[(oxiran-2-yl)methoxy]phenyl]methane
  • 3-Methyl-3-(4-methyl-3-pentenyl)-2-oxiranecarbaldehyde

Comparison: 1-Ethoxy-3-[(oxiran-2-yl)methoxy]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

CAS No.

61293-47-8

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

1-ethoxy-3-(oxiran-2-ylmethoxy)propan-2-ol

InChI

InChI=1S/C8H16O4/c1-2-10-3-7(9)4-11-5-8-6-12-8/h7-9H,2-6H2,1H3

InChI Key

ZLVQXWDHACXJRV-UHFFFAOYSA-N

Canonical SMILES

CCOCC(COCC1CO1)O

Origin of Product

United States

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